molecular formula C6H6N2O4 B182305 3-Methoxy-4-nitropyridine 1-oxide CAS No. 19355-04-5

3-Methoxy-4-nitropyridine 1-oxide

Cat. No.: B182305
CAS No.: 19355-04-5
M. Wt: 170.12 g/mol
InChI Key: YTTSNODVMTUELN-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitropyridine 1-oxide is a useful research compound. Its molecular formula is C6H6N2O4 and its molecular weight is 170.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-methoxy-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6-4-7(9)3-2-5(6)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTSNODVMTUELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563738
Record name 3-Methoxy-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19355-04-5
Record name 3-Methoxy-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 19355-04-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the presence of a methoxy group, a nitro group, and an N-oxide functionality on a pyridine ring, make it a versatile building block for the synthesis of a wide array of more complex molecules. The N-oxide and nitro groups are strong electron-withdrawing groups, which activate the pyridine ring for nucleophilic substitution reactions, while the methoxy group can modulate the reactivity and solubility of the molecule. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a particular focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

PropertyValueSource
CAS Number 19355-04-5[1][2]
Molecular Formula C₆H₆N₂O₄[1]
Molecular Weight 170.12 g/mol [1]
Melting Point 134 °CChemical Supplier Data
Appearance Yellow crystalline solidGeneral knowledge
Storage Conditions Inert atmosphere, 2-8°C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3-methoxypyridine. The first step involves the N-oxidation of the pyridine ring, followed by the nitration of the resulting N-oxide. This approach is analogous to the synthesis of similar substituted nitropyridine N-oxides.[3]

Step 1: N-Oxidation of 3-Methoxypyridine

The oxidation of the nitrogen atom in the pyridine ring is a crucial first step. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of an acid like acetic acid. The N-oxide is more reactive towards electrophilic substitution than the parent pyridine.

Step 2: Nitration of 3-Methoxypyridine 1-oxide

The second step involves the introduction of a nitro group at the 4-position of the pyridine ring. This is an electrophilic aromatic substitution reaction, which is facilitated by the activating effect of the N-oxide group. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent for this transformation.

Experimental Protocol: A Plausible Synthetic Approach

The following is a detailed, step-by-step methodology for the synthesis of this compound, based on established procedures for analogous compounds.[3]

Materials:

  • 3-Methoxypyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide

  • Dichloromethane (DCM) or Glacial Acetic Acid

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution

  • Sodium Sulfate (anhydrous)

  • Standard laboratory glassware and equipment

Workflow Diagram:

G cluster_synthesis Synthesis Workflow Start Start: 3-Methoxypyridine N_Oxidation Step 1: N-Oxidation (e.g., m-CPBA in DCM) Start->N_Oxidation Intermediate 3-Methoxypyridine 1-oxide N_Oxidation->Intermediate Nitration Step 2: Nitration (HNO₃/H₂SO₄) Intermediate->Nitration Workup Work-up & Purification (Quenching, Extraction, Crystallization) Nitration->Workup Product End Product: This compound Workup->Product

Caption: A generalized workflow for the two-step synthesis of this compound.

Procedure:

  • N-Oxidation:

    • Dissolve 3-methoxypyridine in a suitable solvent like dichloromethane or glacial acetic acid in a round-bottom flask.

    • Slowly add the oxidizing agent (e.g., m-CPBA or hydrogen peroxide) to the solution while maintaining a controlled temperature, typically with an ice bath.

    • Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by extraction with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 3-methoxypyridine 1-oxide.

  • Nitration:

    • Carefully add the crude 3-methoxypyridine 1-oxide to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specified period, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture and pour it onto crushed ice to quench the reaction.

    • Neutralize the acidic solution carefully with a base (e.g., sodium carbonate) until the product precipitates.

    • Collect the solid product by filtration, wash it with cold water, and dry it.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 4-position is a good leaving group and is readily displaced by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr):

The primary reaction of this compound is the displacement of the 4-nitro group by nucleophiles such as amines, alkoxides, and thiolates. This reaction proceeds via a Meisenheimer-like intermediate and is a powerful tool for introducing diverse functionalities at the 4-position of the pyridine ring.

Reduction of the Nitro Group:

Another key transformation is the reduction of the nitro group to an amino group. This is typically achieved using reducing agents like iron powder in acetic or hydrochloric acid, or through catalytic hydrogenation.[4] The resulting 4-amino-3-methoxypyridine 1-oxide is a valuable intermediate for the synthesis of various biologically active compounds.

Deoxygenation of the N-oxide:

The N-oxide functionality can be removed (deoxygenated) to yield the corresponding pyridine derivative. This can be accomplished using various reducing agents, such as phosphorus trichloride (PCl₃) or sulfur dioxide.[5]

Reaction Pathways Diagram:

G cluster_reactivity Key Reactivity Pathways A 3-Methoxy-4-nitropyridine 1-oxide B 4-Substituted-3-methoxypyridine 1-oxide A->B Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH₂) C 4-Amino-3-methoxypyridine 1-oxide A->C Nitro Group Reduction (e.g., Fe/HCl) D 3-Methoxy-4-nitropyridine A->D Deoxygenation (e.g., PCl₃)

Caption: Major reaction pathways of this compound.

Applications in Drug Development

Heterocyclic N-oxides are a class of compounds with diverse biological activities, and they have been incorporated into several approved drugs.[6] The N-oxide motif can improve the physicochemical properties of a molecule, such as solubility and metabolic stability, and can also be involved in its mechanism of action.

This compound serves as a versatile scaffold for the synthesis of novel drug candidates. The ability to introduce a wide range of substituents at the 4-position via SNAr reactions allows for the rapid generation of compound libraries for screening against various biological targets.

Furthermore, the reduction of the nitro group to an amine provides access to 4-amino-3-methoxypyridine derivatives, which are key intermediates in the synthesis of compounds with potential therapeutic applications, including antibacterial and anticancer agents. For instance, related nitropyridine N-oxides have shown activity as quorum sensing inhibitors in bacteria like Pseudomonas aeruginosa, which is a mechanism to combat bacterial virulence and biofilm formation.[7]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques. While the detailed spectra are not reproduced here, ¹H NMR, ¹³C NMR, IR, and mass spectrometry data are available from various chemical suppliers and databases.[8] Researchers are advised to consult these sources for detailed spectral information for compound verification.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly its susceptibility to nucleophilic aromatic substitution and the facile reduction of its nitro group, provides a robust platform for the synthesis of a diverse range of functionalized pyridine derivatives. The insights provided in this technical guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors and drug discovery programs.

References

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

  • Jia, Y. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • The Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]

  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US3467659A - Process for the reduction of pyridine n-oxides.
  • PubMed Central. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • MDPI. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2012). Pyridine N-Oxides. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper. Retrieved from [Link]

  • MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Synthon: Application Notes for 3-Methoxy-4-nitropyridine 1-oxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Building Block

In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Among these, the pyridine ring system is a ubiquitous motif in a vast array of bioactive molecules.[1][2] 3-Methoxy-4-nitropyridine 1-oxide has emerged as a highly valuable and versatile building block, offering a unique combination of electronic properties that facilitate a range of chemical transformations. The presence of the N-oxide and the nitro group at the 4-position renders the pyridine ring exceptionally electron-deficient, priming it for nucleophilic attack. The methoxy group at the 3-position further modulates the reactivity and provides a handle for additional modifications. This guide provides an in-depth exploration of the synthesis and key applications of this compound, complete with detailed experimental protocols and an analysis of the chemical principles that underpin its utility.

Physicochemical Properties

PropertyValueSource
CAS Number 19355-04-5[3]
Molecular Formula C₆H₆N₂O₄[3]
Molecular Weight 170.12 g/mol [3]
Appearance Yellow solid (inferred)
Storage Inert atmosphere, 2-8°C[3]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is not explicitly detailed in readily available literature. However, a robust and reliable two-step procedure can be inferred from well-established protocols for analogous compounds, such as 3-methyl-4-nitropyridine-1-oxide.[4] The synthesis commences with the N-oxidation of 3-methoxypyridine, followed by the regioselective nitration at the 4-position.

Step 1: N-Oxidation of 3-Methoxypyridine

The oxidation of the pyridine nitrogen is a crucial first step, as the resulting N-oxide activates the ring system for subsequent electrophilic nitration, directing the substitution to the 4-position. A common and effective method for this transformation is the use of a peroxy acid, such as peracetic acid, generated in situ from hydrogen peroxide and acetic acid.[4]

G cluster_synthesis Synthesis of this compound 3-Methoxypyridine 3-Methoxypyridine 3-Methoxypyridine 1-oxide 3-Methoxypyridine 1-oxide 3-Methoxypyridine->3-Methoxypyridine 1-oxide H₂O₂ / CH₃COOH This compound This compound 3-Methoxypyridine 1-oxide->this compound HNO₃ / H₂SO₄

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of 3-Methoxypyridine 1-oxide

  • Materials:

    • 3-Methoxypyridine

    • Glacial Acetic Acid

    • 30% Hydrogen Peroxide

    • Anhydrous Sodium Carbonate

    • Chloroform

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxypyridine (1.0 eq) in glacial acetic acid (3-4 volumes).

    • With gentle stirring and cooling in an ice-water bath, slowly add 30% hydrogen peroxide (1.3 eq).

    • After the initial exothermic reaction subsides, heat the reaction mixture to 70-75°C and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess acetic acid and water under reduced pressure.

    • To the residue, add water and repeat the concentration step to ensure complete removal of acetic acid.

    • Cool the residue in an ice-salt bath and carefully neutralize with a saturated solution of sodium carbonate until the solution is strongly alkaline.

    • Extract the aqueous layer with chloroform (3 x 3 volumes).

    • Combine the organic extracts, dry over anhydrous sodium carbonate, filter, and concentrate under reduced pressure to yield 3-methoxypyridine 1-oxide. The product can be further purified by vacuum distillation if necessary.

Step 2: Nitration of 3-Methoxypyridine 1-oxide

The nitration of the pyridine N-oxide ring is a classic electrophilic aromatic substitution. The use of a mixture of fuming nitric acid and concentrated sulfuric acid provides the highly electrophilic nitronium ion (NO₂⁺) necessary for this transformation.[4]

Protocol 2: Synthesis of this compound

  • Materials:

    • 3-Methoxypyridine 1-oxide

    • Concentrated Sulfuric Acid (98%)

    • Fuming Nitric Acid

    • Crushed Ice

    • Sodium Carbonate Monohydrate

    • Chloroform

    • Acetone

  • Procedure:

    • In a thick-walled round-bottom flask immersed in an ice-salt bath, carefully add 3-methoxypyridine 1-oxide (1.0 eq) to cold (0-5°C) concentrated sulfuric acid (3.5 volumes).

    • To the resulting mixture, add fuming nitric acid (2.7 volumes) in portions, ensuring the temperature is maintained below 10°C.

    • Attach an efficient condenser and place the flask in an oil bath. Slowly raise the temperature to 95-100°C. Gas evolution will be observed.

    • A vigorous exothermic reaction may commence, which should be controlled by an ice-water bath. Once the vigorous reaction subsides, continue heating at 100-105°C for 2 hours.

    • Cool the reaction mixture to 10°C and carefully pour it onto crushed ice (approximately 10 times the weight of the starting material).

    • In a well-ventilated fume hood, add sodium carbonate monohydrate in small portions with stirring to neutralize the acid. This will cause the evolution of nitrogen oxides and the precipitation of the yellow product.

    • Allow the mixture to stand for 3 hours to ensure complete precipitation and expulsion of dissolved gases.

    • Collect the yellow solid by suction filtration and wash thoroughly with cold water.

    • The crude product can be purified by recrystallization from acetone.

Key Applications and Protocols

The high reactivity of this compound towards nucleophiles makes it an excellent precursor for a variety of 4-substituted-3-methoxypyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The cornerstone of this compound's utility is its propensity to undergo nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of both the nitro group and the N-oxide functionality creates a significant partial positive charge at the C4 position, making it highly susceptible to nucleophilic attack. The nitro group is an excellent leaving group in this context. The 3-methoxy group, being an electron-donating group, might slightly decrease the reactivity compared to an unsubstituted analog, but its electronic influence is generally outweighed by the powerful activating effects of the nitro and N-oxide groups.

G cluster_snar SNAr Mechanism Reactant This compound Intermediate Meisenheimer Complex Reactant->Intermediate + Nu⁻ Product 4-Substituted-3-methoxypyridine 1-oxide Intermediate->Product - NO₂⁻

Caption: General mechanism of SNAr on this compound.

Protocol 3: General Procedure for SNAr with Amines

  • Materials:

    • This compound

    • Primary or Secondary Amine (e.g., piperidine, morpholine, aniline)

    • Anhydrous solvent (e.g., Ethanol, DMF, DMSO)

    • Base (optional, e.g., Triethylamine, Potassium Carbonate)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

    • Add the amine (1.1-1.5 eq). If the amine salt is used, or if the amine is not a strong enough base, add an external base (1.2-2.0 eq).

    • Heat the reaction mixture to a temperature between 70°C and 120°C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and the solvent used.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-3-methoxypyridine 1-oxide derivative.

NucleophileSolventTemperature (°C)Expected Product
PiperidineEthanolReflux3-Methoxy-4-(piperidin-1-yl)pyridine 1-oxide
MorpholineDMF1004-(3-Methoxypyridin-4-yl)morpholine 1-oxide
AnilineDMSO120N-(3-Methoxypyridin-4-yl)aniline 1-oxide
Sodium MethoxideMethanolReflux3,4-Dimethoxypyridine 1-oxide
Sodium ThiophenoxideDMF803-Methoxy-4-(phenylthio)pyridine 1-oxide
Reduction of the Nitro Group: Synthesis of 4-Amino-3-methoxypyridine 1-oxide

The nitro group of this compound can be selectively reduced to an amino group, providing access to the valuable intermediate 4-amino-3-methoxypyridine 1-oxide. This transformation is a key step in the synthesis of various bioactive molecules. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this reduction.[5]

G cluster_workflow Experimental Workflow for Reduction Start Dissolve Reactant in Solvent Catalyst Add Pd/C Catalyst Start->Catalyst Hydrogenation Hydrogen Atmosphere (balloon or Parr shaker) Catalyst->Hydrogenation Monitoring Monitor by TLC Hydrogenation->Monitoring Filtration Filter through Celite Monitoring->Filtration Concentration Concentrate Filtrate Filtration->Concentration Product Pure 4-Amino-3-methoxypyridine 1-oxide Concentration->Product

Caption: Experimental workflow for the catalytic reduction of the nitro group.

Protocol 4: Catalytic Hydrogenation to 4-Amino-3-methoxypyridine 1-oxide

  • Materials:

    • This compound

    • 10% Palladium on Carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • In a hydrogenation flask, dissolve this compound (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

    • Once the starting material is consumed, carefully vent the hydrogen and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield 4-amino-3-methoxypyridine 1-oxide, which can be used in the next step without further purification or can be purified by recrystallization.

Further Transformations and Future Perspectives

The synthetic utility of this compound extends beyond these primary transformations. The resulting 4-substituted-3-methoxypyridine 1-oxides can undergo further reactions. For instance, the N-oxide can be deoxygenated using reagents like PCl₃ or H₂/Raney Ni to afford the corresponding pyridine derivatives. This multi-step functionalization makes this compound a powerful tool for accessing a wide range of polysubstituted pyridines, which are key components in numerous pharmaceuticals and advanced materials.[1][2] The continued exploration of the reactivity of this versatile building block will undoubtedly lead to the development of novel and efficient synthetic routes to complex molecular architectures.

References

  • Ghellyn Gajeles, Se Mi Kim, Jong-Cheol Yoo, Kyung-Koo Lee, Sang Hee Lee*.
  • Lead Sciences. This compound.
  • ChemicalBook. 3-Methoxy-4-nitropyridine N-oxide(19355-04-5) 1H NMR spectrum.
  • Organic Syntheses Procedure. 3-methyl-4-nitropyridine-1-oxide.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • PrepChem.com. Synthesis of 4-nitropyridine.
  • OUCI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • ChemicalBook. 4-Amino-3-nitropyridine synthesis.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ResearchG
  • ChemicalBook. 3-Methyl-4-nitropyridine N-Oxide(1074-98-2) 13C NMR spectrum.
  • Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • Benchchem.
  • BLD Pharm. 3-Methoxy-4-methyl-5-nitropyridine.
  • Google Patents. WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
  • HETEROCYCLES, Vol. 65, No. 9, 2005. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Ethyl-4-nitropyridine 1-oxide.
  • Benchchem. An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Chloro-4-nitropyridine N-oxide.

Sources

Application Notes & Protocols: The Strategic Role of 3-Methoxy-4-nitropyridine 1-oxide in Proton Pump Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-Methoxy-4-nitropyridine 1-oxide, a pivotal intermediate in the synthesis of several blockbuster proton pump inhibitors (PPIs). We will dissect the causality behind its synthetic utility, detailing its preparation and subsequent conversion into the core structures of leading anti-ulcer therapeutics. This document furnishes field-proven, step-by-step protocols, safety guidelines, and analytical methods, designed to empower researchers in medicinal chemistry and process development. The narrative is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Architectural Significance of a Key Intermediate

Proton pump inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, effectively suppressing gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1][2] The chemical architecture of prominent PPIs, such as pantoprazole and omeprazole, consists of a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl bridge.[3] The construction of this linkage is a critical phase in their total synthesis.

This compound has emerged as a strategically vital intermediate in this context. Its chemical structure is exquisitely primed for the key bond-forming reaction. The presence of both a nitro group at the 4-position and an N-oxide functionality profoundly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[4][5] These powerful electron-withdrawing groups render the C4 position highly electrophilic, facilitating a clean and efficient displacement of the nitro group by the thiol moiety of the corresponding benzimidazole derivative. This guide elucidates the synthesis of this key intermediate and its application in building the core of modern PPIs.

Physicochemical Properties & Critical Safety Protocols

Handling this compound requires adherence to stringent safety protocols due to its chemical nature.

PropertyValueReference
Chemical Name This compound[6][7]
CAS Number 19355-04-5[6][7]
Molecular Formula C₆H₆N₂O₄[6]
Molecular Weight 170.12 g/mol [6]
Appearance Typically a solid-
Storage Inert atmosphere, 2-8°C[6]

Safety & Handling:

  • General Precautions: Handle only in a properly operating chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including impervious gloves, protective clothing, and eye/face protection.[8][9] Avoid breathing dust, fumes, or vapors.[8][9] Wash hands and any exposed skin thoroughly after handling.[9]

  • Hazards: This compound is irritating to the eyes, respiratory system, and skin.[8] It may be toxic if swallowed and is suspected of causing genetic defects.[8] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[8][9]

  • First Aid:

    • If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Seek medical advice if you feel unwell.[8][10]

    • If on Skin: Wash with plenty of soap and water. Remove all soiled and contaminated clothing immediately.[8][10]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[8]

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[8][9]

  • Storage: Store locked up in a well-ventilated place.[8][10] Keep the container tightly closed and away from heat or ignition sources.[9][10]

Synthesis of the Key Intermediate

The preparation of this compound is a multi-step process that begins with the more readily available 3-methylpyridine (3-picoline). The sequence involves N-oxidation, followed by nitration, and finally, methoxylation.

G A 3-Methylpyridine B 3-Methylpyridine 1-oxide A->B  Oxidation (H₂O₂ / Acetic Acid) C 3-Methyl-4-nitropyridine 1-oxide B->C  Nitration (H₂SO₄ / HNO₃) D This compound C->D  Methoxylation (CH₃ONa / CH₃OH)

Caption: Synthesis pathway for this compound.

Protocol 1: N-Oxidation of 3-Methylpyridine

Causality: The oxidation of the pyridine nitrogen is the crucial first step. It activates the ring for subsequent electrophilic nitration, directing the incoming nitro group primarily to the 4-position, and it is a necessary feature for the final SNAr reaction.[5] Hydrogen peroxide in glacial acetic acid is a common and effective reagent for this transformation.[5][11]

Materials:

  • 3-Methylpyridine (freshly distilled)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

  • Sodium Carbonate

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, combine 2.15 moles of freshly distilled 3-methylpyridine with 600 mL of glacial acetic acid.

  • Cool the mixture in an ice bath. Slowly add 2.76 moles of cold 30% hydrogen peroxide with continuous shaking. Caution: The addition is exothermic.

  • Once the addition is complete, heat the mixture to 70-80°C for 3 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After cooling, neutralize the excess acetic acid by carefully adding sodium carbonate until effervescence ceases. Caution: Large volumes of gas are evolved.[11]

  • Concentrate the mixture under reduced pressure to remove most of the solvent.

  • Extract the aqueous residue multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine-1-oxide.[11]

Protocol 2: Nitration of 3-Methylpyridine 1-oxide

Causality: The N-oxide group directs the electrophilic nitration to the C4 position. A strong nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid, is required to overcome the partial deactivation of the ring by the positively charged nitrogen.[11][12]

Materials:

  • 3-Methylpyridine 1-oxide

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Ice

  • Sodium Carbonate

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add 1 mole of 3-methylpyridine 1-oxide to 250 mL of concentrated sulfuric acid. Maintain the temperature below 10°C.

  • To this solution, add a cooled mixture of 1.2 moles of fuming nitric acid and 100 mL of concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition, allow the mixture to warm to room temperature, then heat it on a steam bath for 2 hours.

  • Pour the hot reaction mixture carefully onto crushed ice.

  • Neutralize the solution by slowly adding solid sodium carbonate until the pH is approximately 7-8.

  • The product, 3-methyl-4-nitropyridine 1-oxide, will precipitate. Cool the mixture to maximize precipitation.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.[11]

Note: This protocol is adapted from the synthesis of the analogous 3-methyl-4-nitropyridine-1-oxide.[11]

Core Application: Building the PPI Backbone

The true utility of this compound lies in its role as a superior electrophile for coupling with benzimidazole thiols.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a classic SNAr mechanism. The electron-deficient C4 carbon is attacked by the nucleophilic sulfur of the deprotonated 2-mercaptobenzimidazole. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the highly stable nitro group, which is an excellent leaving group. The N-oxide functionality is critical as it enhances the electrophilicity of the C4 position, making the reaction significantly faster and more efficient than on a non-oxidized pyridine ring.[4][13]

G reactant1 This compound OCH₃ N⁺-O⁻ NO₂ intermediate Meisenheimer Complex (Intermediate) Stabilized Anion reactant1->intermediate Nucleophilic Attack reactant2 2-Mercaptobenzimidazole Derivative R N-H S⁻ reactant2->intermediate product PPI Thioether N-oxide OCH₃ N⁺-O⁻ S-R intermediate->product Loss of Leaving Group leaving_group Nitrite Ion NO₂⁻ intermediate->leaving_group

Caption: General SNAr mechanism for PPI precursor synthesis.

Protocol 3: Synthesis of Pantoprazole Thioether N-oxide

This protocol details the coupling of this compound with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, a key step towards Pantoprazole.[14][15]

Materials:

  • This compound

  • 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole

  • Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a reaction flask, dissolve 1.0 equivalent of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in an aqueous solution of sodium hydroxide (e.g., 1.1 equivalents in water). Stir until a clear solution of the sodium thiolate is formed.

  • In a separate flask, dissolve 1.05 equivalents of this compound in THF.

  • Add the solution of the pyridine N-oxide to the benzimidazole thiolate solution.

  • Stir the reaction mixture at room temperature (20-30°C) for approximately 2-4 hours.[14]

  • Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Once complete, adjust the pH to ~7-8 with a suitable acid (e.g., dilute acetic acid) if necessary.

  • Cool the mixture to 0-10°C to induce crystallization of the product, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole N-oxide.[14]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Final Steps to the Active Pharmaceutical Ingredient (API)

The thioether N-oxide is a penultimate intermediate. The final conversion to a PPI like Pantoprazole requires the selective oxidation of the sulfide to a sulfoxide.

G cluster_0 Final Oxidation Step A Thioether N-oxide Intermediate B Final PPI (Sulfoxide) e.g., Pantoprazole A->B  Oxidizing Agent (e.g., m-CPBA)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Methoxy-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methoxy-4-nitropyridine 1-oxide (CAS No: 19355-04-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this crucial synthetic intermediate. While specific literature on the purification of this exact molecule is sparse, the principles and techniques outlined here are derived from established protocols for structurally analogous nitropyridine N-oxides and are grounded in fundamental organic chemistry principles.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Question 1: My crude this compound is a dark brown or reddish solid, not the expected yellow crystals. What are the likely impurities, and how can I remove them?

Answer:

A brownish or reddish discoloration in crude nitropyridine N-oxides typically indicates the presence of residual nitrating agents (NOx), polymeric byproducts from the reaction, or other degradation products.[1] The goal of the initial purification steps is to remove these highly colored impurities to yield the desired yellow crystalline solid.

Common Impurities & Suggested Removal Techniques

Impurity TypeLikely IdentitySuggested Removal Technique
Residual Acids Sulfuric acid, Nitric acidNeutralization during aqueous workup; thorough washing of the filtered solid with water.
Starting Material 3-Methoxypyridine 1-oxideRecrystallization, Column Chromatography.
Isomeric Byproducts e.g., 2-Nitro or 6-Nitro isomersRecrystallization may be effective if solubilities differ significantly. Column chromatography is more reliable for separating isomers.
Polymeric materials Undefined polymeric structuresOften less soluble and can sometimes be removed by trituration or careful recrystallization.
Question 2: I'm attempting recrystallization, but the product "oils out" or the yield is very low. What can I do to optimize this process?

Answer:

"Oiling out" during recrystallization is a common issue that occurs when the solute is too soluble in the solvent at its boiling point, or when the solution is cooled too rapidly, preventing proper crystal lattice formation. Low yield, on the other hand, can result from using too much solvent or choosing a solvent in which the product is too soluble even at low temperatures.

Based on protocols for similar compounds like 3-methyl-4-nitropyridine-1-oxide and 3-chloro-4-nitropyridine N-oxide, acetone and mixtures of chloroform/ethanol are effective recrystallization solvents.[1][2]

Troubleshooting Steps for Recrystallization:

  • Adjust the Solvent System: If a single solvent isn't working, switch to a binary solvent system. A good approach is to dissolve the crude product in a minimal amount of a "good" solvent (one in which it is very soluble, like chloroform or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble, like ethanol or hexanes) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly.

  • Control the Cooling Rate: Rapid cooling, such as plunging a hot flask into an ice bath, encourages oiling out. Allow the solution to cool slowly to room temperature first. You can insulate the flask to slow this process further. Once at room temperature, then place it in an ice bath to maximize crystal formation.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure product from a previous batch, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Question 3: Recrystallization is not improving the purity of my compound sufficiently. How should I approach purification by column chromatography?

Answer:

When recrystallization fails to separate impurities with similar solubility profiles, silica gel column chromatography is the next logical step. The polarity of the N-oxide and nitro groups provides a good handle for separation on a polar stationary phase like silica gel.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase: Use standard flash-grade silica gel (40-63 µm).

  • Eluent Selection: Start with a non-polar solvent system and gradually increase the polarity. A good starting point would be a gradient of ethyl acetate in hexanes or dichloromethane. Monitor the separation by Thin Layer Chromatography (TLC) first to determine the optimal eluent composition.

  • Addressing Tailing: Pyridine-containing compounds can sometimes "tail" on silica gel due to interaction with acidic silanol groups. If you observe significant tailing, you can mitigate this by adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent system.[1]

  • Loading the Column: For best results, pre-adsorb your crude material onto a small amount of silica gel. Dissolve your compound in a suitable solvent (like dichloromethane or acetone), add silica gel, and then evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This can then be carefully added to the top of your packed column.

  • Fraction Collection: Collect fractions and monitor them by TLC to pool the pure product fractions.

Workflow for Purification Technique Selection

The following diagram outlines a decision-making process for purifying your crude this compound.

PurificationWorkflow start Crude Product (Brown/Red Solid) workup Aqueous Workup (Neutralize & Wash) start->workup assess_purity Assess Purity (TLC, NMR, etc.) workup->assess_purity recrystallization Recrystallization (e.g., Acetone or Chloroform/Ethanol) assess_purity->recrystallization Impure pure_product Pure Product (Yellow Crystals) assess_purity->pure_product Pure assess_purity2 Assess Purity recrystallization->assess_purity2 column_chrom Column Chromatography (Silica Gel, EtOAc/Hexanes) assess_purity2->column_chrom Still Impure assess_purity2->pure_product Pure column_chrom->pure_product

Caption: Decision workflow for purifying crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][3] Light can potentially cause decomposition of nitro compounds. Storage under an inert atmosphere at 2-8°C is also recommended.[4]

Q2: Is this compound sensitive to heat?

Yes, nitro-containing compounds, especially when impure, can be thermally sensitive. When heated, 4-nitropyridine N-oxide, a related compound, can decompose and emit toxic fumes of nitrogen oxides.[5] Therefore, it is prudent to avoid excessive heating during purification procedures. When performing distillations of solvents, use reduced pressure to keep temperatures low.

Q3: How can I monitor the purity of my compound during purification?

  • Thin Layer Chromatography (TLC): This is the quickest and most common method to qualitatively assess purity and monitor the progress of a column chromatography separation.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, reverse-phase HPLC is an excellent tool. Methods for analogous compounds often use a C18 column with a mobile phase of acetonitrile and water, sometimes with an acid modifier like formic or phosphoric acid.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the desired product and identifying impurities.

  • Melting Point: A sharp melting point is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Q4: What are the typical physical properties of this compound?

While extensive experimental data is not widely published, based on its structure and data from suppliers, it is a solid at room temperature, likely appearing as a white to light yellow powder or crystalline solid when pure.[3] Its molecular formula is C₆H₆N₂O₄ and its molecular weight is 170.12 g/mol .[4]

References
  • 3-Ethoxy-4-Nitropyridine 1-Oxide - Pipzine Chemicals. This source provides general storage and handling information for a structurally similar compound, highlighting the need for cool, dry, and dark storage conditions to prevent decomposition.
  • 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure.
  • This compound - Lead Sciences. A commercial supplier entry that specifies storage conditions (Inert atmosphere, 2-8°C)
  • Common impurities in 3-Chloro-4-nitropyridine N-oxide and their removal - Benchchem. This technical note for the chloro analog is highly relevant, discussing common impurities (isomers, residual reagents), discoloration, and purification by both recrystallization (chloroform/ethanol)
  • Separation of 3-Methyl-4-nitropyridine 1-oxide on Newcrom R1 HPLC column - SIELC Technologies. This application note details an HPLC method for a related compound, suggesting a reverse-phase method with an acetonitrile/water mobile phase, which is a good starting point for developing an analytical method for the methoxy analog.
  • Separation of 4-Methoxypyridine N-oxide on Newcrom R1 HPLC column - SIELC Technologies.
  • 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem. This database entry for the parent compound notes that it can emit toxic fumes of nitrogen oxides upon heating, highlighting the potential thermal instability of this class of compounds.

Sources

Technical Support Center: Troubleshooting Failed Reactions of 3-Methoxy-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-4-nitropyridine 1-oxide. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and solutions to common challenges encountered when using this versatile heterocyclic building block. The following question-and-answer format is designed to directly address specific experimental failures, moving from common general issues to more nuanced, reaction-specific problems.

Section 1: Foundational Understanding & General Troubleshooting

Before delving into specific reaction failures, it's crucial to understand the inherent reactivity of this compound. The pyridine N-oxide and the nitro group at the 4-position are powerful electron-withdrawing groups, making the pyridine ring highly electron-deficient.[1][2][3] This electronic nature is the primary driver of its reactivity, particularly its susceptibility to Nucleophilic Aromatic Substitution (SNAr) at the C4 position, where the nitro group is an excellent leaving group.[4][5]

FAQ 1: My reaction is not starting. TLC analysis shows only the starting material, even after several hours. What are the primary checkpoints?

This is a common issue that can often be resolved by systematically evaluating the core reaction parameters. The following flowchart provides a logical diagnostic workflow.

start Reaction Stalled: Only Starting Material (SM) Visible check_temp Is the reaction temperature a) adequate for the nucleophile? b) stable? start->check_temp check_reagents Are the reagents (nucleophile, base) a) pure and dry? b) added in the correct stoichiometry? check_temp->check_reagents  Yes sol_temp Solution: Gradually increase temperature. Verify heating apparatus. check_temp->sol_temp  No check_solvent Is the solvent a) anhydrous? b) appropriate for an SNAr reaction? check_reagents->check_solvent  Yes sol_reagents Solution: Use freshly opened or purified reagents. Verify calculations and measurements. check_reagents->sol_reagents  No check_activation Does the nucleophile require activation (e.g., deprotonation)? check_solvent->check_activation  Yes sol_solvent Solution: Use anhydrous solvent. Switch to polar aprotic (DMF, DMSO). check_solvent->sol_solvent  No sol_activation Solution: Add a suitable, non-nucleophilic base (e.g., NaH, K2CO3) to generate the active nucleophile in situ. check_activation->sol_activation  No start Multiple Byproducts Observed in SNAr side_reaction1 Is a dark, baseline spot visible? start->side_reaction1 side_reaction2 Is there a spot with similar Rf to SM but different color? start->side_reaction2 side_reaction3 Are you using a strong reducing agent or certain metal catalysts? start->side_reaction3 diag1 Likely Cause: Decomposition/Polymerization side_reaction1->diag1 diag2 Likely Cause: Displacement of Methoxy Group side_reaction2->diag2 diag3 Likely Cause: Deoxygenation of N-Oxide side_reaction3->diag3 sol1 Solution: Lower reaction temperature. Ensure inert atmosphere. diag1->sol1 sol2 Solution: Use less forcing conditions (lower temp/time). This is thermodynamically less favorable but can occur at high temperatures. diag2->sol2 sol3 Solution: Avoid reagents like PCl3, phosphines, or certain transition metals if deoxygenation is not desired. diag3->sol3

Sources

Alternative nitrating agents for 3-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges of electrophilic substitution on sensitive heterocyclic systems requires a nuanced understanding of reagent choice and reaction dynamics. The nitration of 3-methoxypyridine 1-oxide, a common scaffold in medicinal chemistry, is a prime example where classical methods often fail, leading to substrate degradation and poor yields. This technical support center provides researchers, scientists, and drug development professionals with a detailed guide to navigating these challenges through the use of alternative nitrating agents.

This guide moves beyond simple protocols to explain the underlying principles governing reactivity and selectivity, empowering users to troubleshoot their experiments and adapt methodologies to their specific needs.

Frequently Asked Questions (FAQs)

Q1: What makes the nitration of 3-methoxypyridine 1-oxide particularly challenging with traditional mixed acids (H₂SO₄/HNO₃)?

The primary challenge lies in the harshness of the traditional mixed acid system. 3-Methoxypyridine 1-oxide, while activated towards electrophilic attack by both the N-oxide and methoxy groups, is susceptible to degradation under strongly acidic and oxidative conditions at elevated temperatures. The pyridine N-oxide moiety has a pKa of approximately 0.79, meaning it can be protonated in highly acidic media.[1] This protonation deactivates the ring towards electrophilic substitution, requiring forcing conditions (e.g., high temperatures) which in turn can lead to charring, hydrolysis of the methoxy group, and overall low yields of the desired product.[2][3]

Q2: What is the expected regioselectivity for the nitration of 3-methoxypyridine 1-oxide, and why?

The regiochemical outcome is a result of the combined directing effects of the N-oxide and the 3-methoxy substituent.

  • N-oxide Group: The N-oxide group is a strongly activating, ortho-, para-directing group. It increases electron density at the C2, C4, and C6 positions through resonance donation.[3] For electrophilic attack, the 4-position is strongly favored.[2]

  • 3-Methoxy Group: The methoxy group is also a strongly activating, ortho-, para-directing group, increasing electron density at the C2, C4, and C6 positions.

Both groups strongly activate the C4 and C6 positions. The C4 position is generally the major product due to this double activation. However, depending on the steric bulk of the nitrating agent and the reaction conditions, the C6 position can also be nitrated, leading to isomeric mixtures. Nitration at the C2 position is sterically hindered by the adjacent methoxy group. While nitration of 3-bromo-5-methoxypyridine-N-oxide has been shown to yield the 6-nitro derivative, and 3,5-dimethoxypyridine-N-oxide gives the 2-nitro product, the nitration of 3-methoxypyridine-N-oxide itself predominantly yields the 4-nitro compound under many conditions.[4]

Q3: What are the primary advantages of using alternative nitrating agents?

Alternative nitrating agents are designed to overcome the limitations of mixed acid. Their main advantages include:

  • Milder Reaction Conditions: Many alternatives operate at or below room temperature and under less acidic conditions, preserving sensitive functional groups and preventing substrate decomposition.[5]

  • Improved Selectivity: By avoiding strong acids that can protonate the N-oxide, these reagents often provide better and more predictable regioselectivity.

  • Enhanced Safety: Classical nitration with mixed acids can have dangerous exotherms. Alternative reagents, such as solid nitronium salts or saccharin-based reagents, can offer more controlled and safer reaction profiles.[6]

  • Broader Functional Group Tolerance: The milder nature of these reagents makes them suitable for late-stage functionalization of complex molecules in drug discovery programs.

Q4: Are there "green" or more environmentally friendly nitration methods available?

Yes, the field of green chemistry has driven the development of more sustainable nitration protocols.

  • Dinitrogen Pentoxide (N₂O₅): N₂O₅ is a powerful yet eco-friendly nitrating agent that can be used in organic solvents, reducing the need for strong acids. The reactions are often stoichiometric, minimizing acidic waste.[7][8]

  • Enzyme-Mediated Nitration: This emerging field uses enzymes like cytochrome P450 to catalyze nitration under exceptionally mild, aqueous conditions. This approach offers high selectivity and a significantly reduced environmental footprint, though it is still an area of active research and may have substrate scope limitations.[5][9]

  • Solid Acid Catalysts: Using solid acid catalysts like modified zeolites instead of sulfuric acid can simplify product purification and allow for catalyst recycling, thereby reducing waste streams.[10]

Troubleshooting Guide

Issue 1: My reaction with H₂SO₄/HNO₃ results in a dark, tarry mixture with very low yield of the desired product.
  • Probable Cause: Substrate degradation. The combination of high temperature and strong acid is likely destroying the starting material. Vigorous refluxing can lead to the evolution of nitrogen oxides, indicating decomposition.[11]

  • Solution Workflow:

    Caption: Decision workflow for addressing low yields.

  • Expert Recommendation: Immediately switch to an alternative, non-acidic nitrating system. Nitronium tetrafluoroborate (NO₂BF₄) in a non-reactive solvent like sulfolane or acetonitrile is an excellent starting point.[12][13] This avoids the highly protonating environment of sulfuric acid, allowing for nitration under much milder conditions.

Issue 2: I am getting a mixture of 4-nitro and 6-nitro isomers and the separation is difficult. How can I improve regioselectivity for the 4-nitro product?
  • Probable Cause: The reaction conditions are not optimal to differentiate between the two electronically activated positions (C4 and C6). High temperatures or highly reactive nitrating species can reduce selectivity.

  • Solutions:

    • Lower the Temperature: Reducing the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy, which is typically the formation of the more stable intermediate leading to the 4-nitro product.

    • Change the Solvent: The solvent can influence the reactivity of the nitrating agent. A less polar solvent may temper the reactivity of the electrophile.

    • Use a Bulky Nitrating Agent: While less common, a sterically hindered nitrating agent could potentially disfavor attack at the more crowded C6 position, though the difference is minimal in this substrate.

    • Employ a Milder Reagent System: Systems like nitric acid in acetic anhydride generate acetyl nitrate in situ.[14] This is a less aggressive electrophile than the nitronium ion generated in mixed acid and can lead to improved regioselectivity.

Issue 3: I need to nitrate a late-stage intermediate that contains acid-sensitive functional groups. Which nitrating agent should I use?
  • Probable Cause: The need to avoid any strongly acidic conditions that could cleave protecting groups (e.g., silyl ethers, acetals) or catalyze side reactions.

  • Recommended Agents:

    • Nitronium Tetrafluoroborate (NO₂BF₄): This is a salt of the active nitronium ion. It can be used in neutral, aprotic solvents, completely avoiding a strong acid medium. It is highly effective for a range of aromatic and heterocyclic compounds.[12][15][16][17]

    • Ammonium Nitrate / Trifluoroacetic Anhydride (NH₄NO₃/TFAA): This system generates a powerful nitrating agent in situ under essentially neutral conditions and has been shown to be effective for nitrating heterocycles.[13][18]

    • Saccharin-Based Reagents: Newer, bench-stable solid nitrating reagents based on N-nitrosaccharin offer a safe and mild method for nitrating various heterocycles with broad functional group tolerance.[6]

Comparative Overview of Nitrating Agents

Reagent SystemTypical ConditionsAdvantagesDisadvantages & HazardsRegioselectivity (for 3-MeO-Py-1-Oxide)
H₂SO₄ / HNO₃ 90-130°C[2][3]Inexpensive, powerful.Harsh conditions, substrate degradation, poor functional group tolerance, dangerous exotherms, large acid waste stream.[7]Good to moderate for C4, but risk of side products and decomposition.
HNO₃ / Acetic Anhydride 0-50°CMilder than mixed acid, good for many heterocycles.[19]Can be explosive if not handled correctly; acetic acid byproduct.Generally high selectivity for C4.
Nitronium Tetrafluoroborate (NO₂BF₄) 0-25°C in aprotic solvent (e.g., sulfolane, MeCN)[12]Mild, non-acidic conditions; high functional group tolerance; commercially available solid.Hygroscopic, relatively expensive.[12][18]Excellent selectivity for C4.
Dinitrogen Pentoxide (N₂O₅) 0°C in CH₂Cl₂ or liquid SO₂[8][20]Highly reactive, clean reactions, eco-friendly (N₂O₄ byproduct can be recycled).Can be unstable, requires careful preparation and handling.High selectivity for C4.

Experimental Protocol: Nitration using Nitronium Tetrafluoroborate

This protocol describes a robust and mild procedure for the nitration of 3-methoxypyridine 1-oxide at the 4-position.

Safety Precautions: Nitronium tetrafluoroborate is a powerful oxidant and is highly hygroscopic. Handle in a fume hood, wear appropriate PPE (gloves, safety glasses, lab coat), and work under an inert atmosphere (e.g., nitrogen or argon).

  • Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-methoxypyridine 1-oxide (1.0 eq).

    • Add anhydrous acetonitrile (or sulfolane) via syringe to dissolve the starting material (approx. 0.2 M concentration).

    • Cool the flask to 0°C in an ice-water bath.

  • Reaction:

    • In a separate dry container, weigh out nitronium tetrafluoroborate (NO₂BF₄, 1.1 eq) under a nitrogen atmosphere.

    • Add the solid NO₂BF₄ to the stirred solution of the pyridine N-oxide in portions over 15-20 minutes. Ensure the internal temperature does not rise above 5°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, cool the flask back to 0°C.

    • Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution dropwise. Caution: Gas evolution (CO₂) will occur.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure 3-methoxy-4-nitropyridine 1-oxide.

Mechanistic Visualization

The nitration proceeds via a classical electrophilic aromatic substitution mechanism. The electron-donating N-oxide and methoxy groups stabilize the positive charge in the intermediate sigma complex, particularly when the attack occurs at the C4 position.

Sources

Preventing decomposition of 3-Methoxy-4-nitropyridine 1-oxide during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-Methoxy-4-nitropyridine 1-oxide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges during its use in chemical reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower your experimental success.

Section 1: Troubleshooting Guide - Navigating Common Reaction Pitfalls

This section addresses specific issues that may arise during reactions involving this compound, with a primary focus on its reduction to 4-amino-3-methoxypyridine 1-oxide, a crucial transformation in many synthetic pathways.[1][2]

Issue 1: Low or No Conversion of the Starting Material

Q: I'm attempting to reduce this compound, but I'm observing low conversion to the desired amine. What are the likely causes and how can I improve my yield?

A: Low conversion is a frequent challenge and can often be traced back to several key factors related to the reduction method. The reduction of an aromatic nitro group is a well-studied transformation, but the presence of the N-oxide adds a layer of complexity.[3] Here’s a breakdown of potential causes and solutions:

  • Inadequate Reducing Agent or Conditions: The choice of reducing agent and reaction conditions is paramount.

    • Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction.[4][5] However, catalyst deactivation or insufficient hydrogen pressure can lead to incomplete reactions.

      • Solution: Ensure your catalyst (e.g., Pd/C, Pt/C, or Raney Nickel) is fresh and active.[5][6] Increase the hydrogen pressure if your equipment allows. Solvents like ethanol, methanol, or ethyl acetate are typically effective.

    • Metal/Acid Reductions: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., acetic acid or HCl) are also effective.[4][7] The reaction's progress can be hindered by the passivation of the metal surface or insufficient acid.

      • Solution: Activate the metal before the reaction (e.g., by washing with dilute HCl). Ensure a sufficient stoichiometric amount of both the metal and the acid. Careful monitoring of the pH is crucial.

    • Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst and can be a milder alternative to high-pressure hydrogenation.[6][8]

      • Solution: Ammonium formate with Pd/C is a common and effective system.[8] Ensure the ammonium formate is of good quality and used in excess. Microwave heating can sometimes accelerate these reactions.[6]

  • Solvent Choice: The solvent can significantly impact the reaction rate and solubility of the starting material.

    • Solution: For catalytic hydrogenation, polar protic solvents are generally preferred. For metal/acid reductions, the choice of acid often dictates the solvent system. Ensure your starting material is fully dissolved at the reaction temperature to maximize contact with the reagent or catalyst.

  • Reaction Temperature and Time: Some reduction reactions may require elevated temperatures to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating it. However, be mindful that excessive heat can lead to decomposition (see Issue 2). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Decomposition of Starting Material or Product

Q: I'm observing the formation of multiple byproducts and a decrease in the mass balance of my reaction. I suspect decomposition. What are the likely decomposition pathways and how can I prevent them?

A: this compound, like many nitropyridine N-oxides, can be sensitive to certain reaction conditions, leading to decomposition.[9][10][11] Understanding these pathways is key to mitigating them.

  • Deoxygenation of the N-oxide: The N-oxide functional group can be reduced under certain conditions, particularly in the presence of strong reducing agents or certain metals.[9][12] This leads to the formation of 3-methoxy-4-nitropyridine.

    • Solution: Employ milder reducing agents that are selective for the nitro group over the N-oxide. Catalytic transfer hydrogenation with Pt/C can sometimes offer better selectivity than Pd/C in preventing dehalogenation and can be inferred to be gentler for other sensitive groups.[6] Alternatively, using reagents like sodium hydrosulfite may offer selectivity.[5]

  • Hydrolysis: In the presence of water, especially at elevated temperatures or under acidic/basic conditions, the methoxy group can be susceptible to hydrolysis, leading to the formation of 3-hydroxy-4-nitropyridine 1-oxide.

    • Solution: Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[9] If aqueous reagents are necessary, try to perform the reaction at lower temperatures.

  • Ring Opening or Polymerization: Under harsh conditions (e.g., very high temperatures or strong acids/bases), the pyridine ring itself can become susceptible to degradation.

    • Solution: Avoid excessive temperatures and prolonged reaction times. A gradual increase in temperature, while monitoring the reaction, is advisable.[9]

Workflow for Troubleshooting Decomposition

start Decomposition Observed tlc_lcms Analyze by TLC/LC-MS Identify Byproducts start->tlc_lcms deoxygenation Deoxygenation Product (3-methoxy-4-nitropyridine) tlc_lcms->deoxygenation N-O bond cleavage hydrolysis Hydrolysis Product (3-hydroxy-4-nitropyridine 1-oxide) tlc_lcms->hydrolysis C-O bond cleavage other Other Byproducts (e.g., polymers) tlc_lcms->other Ring degradation sol_deoxygenation Use Milder/Selective Reducing Agent (e.g., Pt/C, Na2S2O4) deoxygenation->sol_deoxygenation sol_hydrolysis Use Anhydrous Conditions Lower Reaction Temperature hydrolysis->sol_hydrolysis sol_other Avoid Harsh Conditions (High Temp, Strong Acid/Base) other->sol_other

Caption: Troubleshooting workflow for decomposition.

Issue 3: Difficulty in Product Purification

Q: My reaction seems to work, but I'm struggling to isolate a pure product. What are the common impurities and what purification strategies are most effective?

A: Purification challenges often arise from the presence of unreacted starting material, reaction byproducts, or inorganic salts from the workup.

  • Common Impurities:

    • Unreacted this compound.

    • Partially reduced intermediates (e.g., nitroso or hydroxylamine species). Condensation of these intermediates can also lead to azoxy and azo compounds.[3][13]

    • Deoxygenated byproduct (3-methoxy-4-nitropyridine).

    • Inorganic salts from neutralization steps (e.g., sodium sulfate, sodium chloride).[14]

  • Purification Strategies:

    • Extraction: After neutralizing the reaction mixture, a thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is crucial.[7] Washing the organic layer with brine can help remove residual water and some inorganic impurities.

    • Crystallization: The desired product, 4-amino-3-methoxypyridine 1-oxide, is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone) can be a highly effective method for purification.

    • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically employed.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: To ensure its stability and purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[15][16] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation from moisture and air.[15]

Q2: What are the known chemical incompatibilities of this compound?

A: It should be kept away from strong oxidizing agents and strong acids.[17] As a nitro compound, it can potentially react vigorously with strong reducing agents, especially under heating.[18]

Q3: Can the nitro group be displaced in a nucleophilic aromatic substitution (SNAr) reaction?

A: Yes, the 4-nitro group on the pyridine N-oxide ring is highly activated towards nucleophilic aromatic substitution.[10][19][20] The electron-withdrawing nature of both the nitro group and the N-oxide functionality makes the C4 position very electrophilic.[20] It can be readily displaced by a variety of nucleophiles.[10][19]

Q4: Are there any specific safety precautions I should take when working with this compound?

Section 3: Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation of this compound

This protocol provides a general procedure for the reduction of the nitro group using ammonium formate as a hydrogen source.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a suitable solvent (e.g., methanol or ethanol, ~10-20 mL per gram of starting material). To this suspension, add Palladium on carbon (10 wt%, ~5-10 mol%) followed by ammonium formate (3-5 eq).

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography.

Data Summary Table for Reduction Methods
Reduction MethodTypical ReagentsSolventTemperatureKey Considerations
Catalytic Hydrogenation H₂, Pd/C or Pt/CMethanol, Ethanol, Ethyl AcetateRoom Temp. to 50°CRequires hydrogenation equipment; catalyst handling.
Transfer Hydrogenation Ammonium Formate, Pd/CMethanol, EthanolRefluxMilder conditions; no high-pressure H₂ needed.[6][8]
Metal/Acid Reduction Fe/AcOH, SnCl₂/HClAcetic Acid, Water, EthanolRoom Temp. to RefluxStoichiometric reagents; requires careful pH control during work-up.[4][5]
Protocol 2: General Procedure for Nitration of 3-Methoxypyridine 1-oxide

For context, the synthesis of the starting material is often achieved through nitration. While a specific procedure for 3-methoxypyridine 1-oxide is not detailed in the provided search results, a general procedure for nitrating pyridine N-oxides can be adapted.[14][22][23]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid.[14]

  • Reaction: Add 3-methoxypyridine 1-oxide portion-wise to the nitrating mixture, keeping the temperature controlled.

  • Heating: After the addition is complete, slowly heat the reaction mixture (e.g., to 100-130°C) for several hours.[14][23]

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.[14][23]

  • Neutralization: Slowly neutralize the acidic solution with a base (e.g., sodium carbonate) until the product precipitates.[14]

  • Isolation: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization.[14]

Diagram of Key Transformations

cluster_0 Synthesis & Reduction start 3-Methoxypyridine 1-oxide mid 3-Methoxy-4-nitropyridine 1-oxide start->mid Nitration (HNO3/H2SO4) end 4-Amino-3-methoxypyridine 1-oxide mid->end Reduction (e.g., H2, Pd/C)

Caption: Key synthetic transformations.

References

  • Benchchem. (n.d.). Troubleshooting guide for failed reactions involving 3-Chloro-4-nitropyridine N-oxide.
  • Quinn, J. F., Bryant, C. E., Golden, K. C., & Gregg, B. T. (2010). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Tetrahedron Letters, 51(5), 772-774.
  • Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • ACS Catalysis. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Publications.
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • ACS Catalysis. (n.d.). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.
  • PMC. (n.d.). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. NIH.
  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet: 4-Nitropyridine N-oxide.
  • Lead Sciences. (n.d.). This compound.
  • ResearchGate. (n.d.). 4-Methoxypyridine N-oxide.
  • Chem-Impex. (n.d.). 4-Amino-3-methoxypyridine.
  • ChemRxiv. (n.d.). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts.
  • AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS.
  • PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. NIH.
  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
  • Sciencemadness.org. (n.d.). Reactivity of 4-nitropyridine-n-oxide.
  • PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
  • ChemicalBook. (2025, July 4). 3-Methoxy-4-nitropyridine N-oxide.
  • Google Patents. (2014, March 26). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
  • Organic Chemistry Portal. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • Pipzine Chemicals. (n.d.). 4-Amino-3-methoxypyridine.
  • Semantic Scholar. (2010, September 2). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.
  • PubChem. (n.d.). 4-Nitropyridine N-oxide.
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4).
  • MDPI. (n.d.). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane.
  • ResearchGate. (2025, August 6). Reactivity of 4-nitropyridine-N-oxide (II)): Substitution of the nitro-group by hydroxyl.
  • Wikipedia. (n.d.). 4-Nitropyridine-N-oxide.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 3-Ethyl-4-nitropyridine 1-oxide and 3-methyl-4.

Sources

Technical Support Center: Navigating Exothermic Reactions in Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of nitropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who handle the unique challenges associated with these highly exothermic reactions. The nitration of pyridine rings, while a cornerstone for creating valuable pharmaceutical and agrochemical intermediates, presents significant thermal hazards that demand rigorous control and a deep understanding of the underlying chemical principles.[1][2]

This resource provides field-proven insights and troubleshooting guidance in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only mitigate risks but also to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridine so much more hazardous than the nitration of benzene?

A1: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[3] Under the strongly acidic conditions required for nitration, the pyridine nitrogen becomes protonated, forming a pyridinium ion. This dramatically deactivates the ring towards electrophilic aromatic substitution, necessitating harsh reaction conditions such as high temperatures and the use of potent nitrating agents like fuming nitric acid or oleum.[3] These severe conditions increase the reaction rate and the potential for a rapid, uncontrolled release of heat, significantly elevating the risk of a thermal runaway event compared to the nitration of more electron-rich aromatic systems like benzene.

Q2: I need to synthesize 4-nitropyridine, but direct nitration only yields the 3-nitro isomer. How can I control the regioselectivity?

A2: Direct electrophilic nitration of pyridine overwhelmingly favors substitution at the 3-position (meta-position).[3] To achieve 2- or 4-nitropyridine, an indirect synthetic route is required. The most common and effective strategy is to first synthesize Pyridine N-oxide. The N-oxide functional group activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. Following the nitration of Pyridine N-oxide to yield 4-nitropyridine N-oxide, a subsequent deoxygenation step will furnish the desired 4-nitropyridine.[1][4]

Q3: What is a "runaway reaction" and what are the early warning signs during nitropyridine synthesis?

A3: A runaway reaction is a thermally uncontrolled event where the rate of heat generation from the exothermic nitration reaction surpasses the rate of heat removal by the cooling system.[5][6] This leads to a rapid and accelerating increase in temperature and pressure, which can result in equipment failure, explosion, and the release of toxic materials.[7]

Early Warning Signs:

  • Unexpected Temperature Spike: A sudden, sharp increase in the internal reaction temperature that does not stabilize with cooling.

  • Gas Evolution: A noticeable increase in the rate of gas or fume production from the reaction vessel.

  • Color Change: A rapid and dramatic change in the color of the reaction mixture.

  • Pressure Build-up: In a closed or semi-closed system, a rapid increase in pressure.

Vigilant monitoring of the reaction temperature is the most critical parameter for early detection.

Troubleshooting Guide: Common Experimental Issues
Issue 1: The reaction temperature is rising uncontrollably.

This is a critical situation indicating a potential runaway reaction. Immediate and calm action is required.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

  • Enhance Cooling: Increase the efficiency of the cooling bath. If using an ice bath, add more ice and salt to lower the temperature.

  • Emergency Quenching (Last Resort): If the temperature continues to rise dramatically, and your laboratory has an established emergency procedure, prepare to quench the reaction. This is typically done by cautiously pouring the reaction mixture into a large volume of crushed ice or ice-water with vigorous stirring.[8] Caution: The dilution of concentrated sulfuric acid is itself highly exothermic. This quenching procedure should only be performed as a last resort and with appropriate personal protective equipment (PPE) and engineering controls (e.g., blast shield, fume hood).[8]

Root Cause Analysis and Prevention:

// Nodes Runaway [label="Runaway Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cooling [label="Inadequate Cooling", fillcolor="#FBBC05", fontcolor="#202124"]; Addition [label="Rapid Reagent Addition", fillcolor="#FBBC05", fontcolor="#202124"]; Agitation [label="Poor Agitation", fillcolor="#FBBC05", fontcolor="#202124"]; Concentration [label="Incorrect Concentration/Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; Accumulation [label="Reagent Accumulation", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Cooling -> Runaway [label="Insufficient heat removal"]; Addition -> Runaway [label="Heat generation exceeds cooling capacity"]; Agitation -> Runaway [label="Creates localized 'hot spots'"]; Concentration -> Runaway [label="Increases reaction rate and exothermicity"]; Accumulation -> Runaway [label="Delayed, rapid exothermic reaction"]; } axdot Caption: Causal factors leading to a runaway reaction.

  • Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated. Ensure the cooling medium is appropriate for the target temperature (e.g., ice-salt bath for sub-zero temperatures).

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly generates heat faster than the cooling system can remove it.[8] A slow, dropwise addition with constant monitoring of the internal temperature is crucial.

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" with high reactant concentrations, which can initiate a runaway reaction.[8] Ensure vigorous and consistent agitation.

  • Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an incorrect ratio of nitric to sulfuric acid can dangerously increase the reaction rate and exothermicity.[8]

  • Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitration rate may be slow, leading to an accumulation of the nitrating agent. A subsequent, small temperature increase can then trigger a rapid, delayed exotherm.[8]

Issue 2: Low yield of the desired nitropyridine derivative.

Low yields can be attributed to several factors, often related to suboptimal reaction conditions or work-up procedures.

Troubleshooting Steps:

  • Verify Reaction Conditions:

    • Temperature: Ensure the reaction was maintained within the optimal temperature range. Temperatures that are too low can lead to incomplete reactions, while excessively high temperatures can cause product degradation or the formation of byproducts.[4]

    • Reaction Time: Confirm that the reaction was allowed to proceed for a sufficient duration.

  • Assess Reagent Quality: Use high-purity starting materials and freshly prepared nitrating agents. The presence of water can affect the potency of the nitrating mixture.

  • Improve Work-up and Isolation:

    • Quenching: The standard procedure is to pour the reaction mixture slowly onto crushed ice.[8]

    • Neutralization: Carefully neutralize the acidic solution to the appropriate pH to precipitate the product. For instance, using a saturated sodium carbonate solution until a pH of 7-8 is reached is a common practice.[3]

    • Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product.

Issue 3: Formation of multiple isomers or byproducts.

The formation of undesired isomers or byproducts is a common challenge, particularly when dealing with substituted pyridines.

Strategies for Improved Selectivity:

  • Control of Reaction Temperature: Temperature can influence the regioselectivity of the nitration. Running the reaction at the recommended temperature is critical.

  • Choice of Nitrating Agent: For certain substrates, alternative nitrating agents like dinitrogen pentoxide (N₂O₅) may offer better selectivity.[3]

  • Protecting Groups: In complex syntheses, the use of protecting groups on other functionalities of the pyridine ring can direct the nitration to the desired position.

  • Continuous Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature, residence time, and stoichiometry.[1] The small reactor volume and excellent heat transfer significantly enhance safety and can lead to improved yield and selectivity by minimizing byproduct formation.[1][4]

// Nodes Batch [label="{Batch Reactor | - Poor heat transfer\l- Localized hot spots\l- Scalability challenges\l- Higher risk of runaway\l}", fillcolor="#F1F3F4", fontcolor="#202124"]; Flow [label="{Continuous Flow Reactor | + Enhanced heat transfer\l+ Precise temperature control\l+ Straightforward scalability\l+ Minimized risk\l}", fillcolor="#F1F3F4", fontcolor="#202124"]; Safety [label="Improved Safety & Control", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Batch -> Safety [color="#EA4335", label="Lower"]; Flow -> Safety [color="#34A853", label="Higher"]; } axdot Caption: Comparison of batch vs. continuous flow for nitration.

Experimental Protocols & Data
Protocol 1: General Procedure for the Nitration of Pyridine N-oxide to 4-Nitropyridine N-oxide

This protocol is adapted from established methods and should be performed with all necessary safety precautions.[3]

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid. Allow the mixture to come to room temperature.

  • Reaction Setup: In a separate reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the pyridine N-oxide in concentrated sulfuric acid.

  • Addition of Nitrating Agent: Cool the pyridine N-oxide solution in an ice bath. Slowly add the nitrating mixture dropwise via the addition funnel, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture and then heat to the desired temperature (e.g., 90-100 °C) for the specified time (typically 2-3 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the solution to a pH of 7-8 by the portion-wise addition of a saturated sodium carbonate solution. Be cautious as this will cause significant gas evolution.

    • The product, 4-nitropyridine N-oxide, will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization.

Table 1: Critical Temperature Control Parameters for Nitration Reactions
ParameterRecommended RangeRationale & Consequences of Deviation
Nitrating Agent Addition 0-10 °CBelow 0 °C: Reaction may be too slow, leading to reagent accumulation and risk of a delayed exotherm. Above 10 °C: Increased risk of side reactions and difficulty in controlling the initial exotherm.
Main Reaction Temperature 90-130 °C (Substrate Dependent)Too Low: Incomplete reaction and low yield. Too High: Increased byproduct formation, product degradation, and heightened risk of a runaway reaction.
Quenching Temperature < 10 °CHigher Temperatures: Can lead to product decomposition and reduced yield during work-up.
Safety First: A Non-Negotiable Principle

The synthesis of nitropyridine derivatives is a high-hazard operation. A thorough understanding of the reaction thermodynamics and potential for runaway is not just best practice; it is essential for personal and laboratory safety. Always perform a thorough risk assessment before beginning any experiment. Consider the use of reaction calorimetry to determine the heat of reaction and the adiabatic temperature rise for your specific system.[6][9] For larger-scale syntheses, the adoption of continuous flow technology is strongly recommended to mitigate the inherent risks of batch processing.[1][4][10]

References
  • Technical Support Center: Managing Exothermic Reactions During Nitr
  • Continuous Flow Synthesis of Nitropyridines: Applic
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. [Link]

  • Thermal Stability and Decomposition of Aminonitropyridine N-Oxides: A Technical Overview - Benchchem.
  • An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine - Benchchem.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. [Link]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. [Link]

  • Hazard of Runaway of Nitration Processes in Nitrocompounds Production - ResearchGate. [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib | Organic Process Research & Development - ACS Publications. [Link]

  • Nitration and flow chemistry - Semantic Scholar. [Link]

  • Technical Support Center: Synthesis of Nitropyridines - Benchchem.
  • Calorimetry | University of Tübingen. [Link]

  • Runaway reactions, case studies, lessons learned - ARIA. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Electrophilic Pyridine Derivatives: A Comparative Analysis of 3-Methoxy-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Activated Pyridines in Modern Synthesis

To the researchers, medicinal chemists, and process developers shaping the future of therapeutics, the pyridine scaffold is both a ubiquitous privilege and a formidable challenge. While this heterocycle is a cornerstone of countless bioactive molecules, its inherent electron-deficient nature renders it notoriously sluggish in classical electrophilic aromatic substitution reactions.[1][2][3] This has driven the development of "activated" pyridine derivatives, reagents engineered for enhanced reactivity and precise functionalization.

Among these, pyridine N-oxides represent a particularly elegant solution. The N-oxide moiety acts as a powerful internal activating group; its dipolar nature enriches the ortho (2,6) and para (4) positions with electrophilic character, making them susceptible to nucleophilic attack.[4][5] When combined with a strongly electron-withdrawing group like a nitro substituent, the resulting molecule becomes a potent electrophile, primed for nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth comparison of several key electrophilic pyridine derivatives, with a special focus on 3-Methoxy-4-nitropyridine 1-oxide . We will move beyond a simple catalog of reagents to explore the nuanced interplay of electronic and steric effects that govern their reactivity. By understanding the causality behind their performance, you will be empowered to select the optimal building block for your specific synthetic challenge.

The Benchmark Electrophile: 4-Nitropyridine N-oxide

Before delving into substituted analogues, we must first understand the parent compound: 4-Nitropyridine N-oxide. Its chemistry is the foundation upon which our comparisons will be built.

Synthesis and Reactivity Profile: The preparation of 4-Nitropyridine N-oxide is a classic transformation, typically involving the direct nitration of pyridine N-oxide using a mixture of fuming nitric acid and sulfuric acid.[6][7][8] The N-oxide group not only activates the ring for this electrophilic addition but also directs the incoming nitro group to the 4-position.[4][9]

The true synthetic utility of 4-Nitropyridine N-oxide lies in its subsequent reactions. The combination of the positively charged nitrogen (from the N-oxide resonance form) and the powerful electron-withdrawing nitro group makes the C4 position exceptionally electron-poor. This renders the nitro group susceptible to displacement by a wide array of nucleophiles in an SNAr reaction.[6][10] This two-step sequence—N-oxidation followed by nitration/substitution—is a cornerstone strategy for introducing functionality at the 4-position of the pyridine ring, a feat that is difficult to achieve directly.[7]

Caption: Logic diagram illustrating the key electronic and steric factors that modulate the reactivity of the C4 position in substituted 4-nitropyridine 1-oxides.

Field-Proven Insights:

  • For Maximum Reactivity: When the goal is to react with a weak nucleophile or to drive a reaction to completion under mild conditions, a derivative with a C3-halogen, such as 3-chloro-4-nitropyridine 1-oxide, is the superior choice due to maximal activation.

  • For Tunable Reactivity: this compound offers a balanced reactivity profile. It is more reactive than the parent and alkyl-substituted versions but less aggressive than the halo-substituted ones. This makes it ideal for reactions requiring careful control to avoid side products.

  • For Steric Control: When using bulky nucleophiles, the less-hindered methoxy group in this compound offers a distinct advantage over alkyl groups like ethyl. [11]* For Downstream Functionalization: The methoxy group itself is a synthetic handle. It can potentially be cleaved to a hydroxyl group in a later step, providing an additional site for diversification that is not available with alkyl or halo substituents.

Experimental Protocols

The following protocols are self-validating systems, based on established methodologies for related compounds. [12][13][14]They are designed to be reproducible and serve as a reliable starting point for your own investigations.

Protocol 1: Synthesis of 3-Methyl-4-nitropyridine 1-oxide (Model Protocol)

This well-documented procedure serves as an excellent template for the synthesis of the target 3-methoxy analogue. [12][13]

  • Materials:

    • 3-Methylpyridine 1-oxide (1.0 eq)

    • Concentrated Sulfuric Acid (sp. gr. 1.84)

    • Fuming Nitric Acid (sp. gr. 1.50)

    • Crushed Ice

    • Sodium Carbonate

    • Chloroform

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a round-bottom flask immersed in an ice-salt bath, cautiously add 3-methylpyridine 1-oxide (1.0 eq) to cold (0-5 °C) concentrated sulfuric acid.

    • To the resulting mixture, add fuming nitric acid in portions, maintaining the internal temperature below 10 °C.

    • Attach a condenser and slowly heat the mixture in an oil bath to 95-100 °C. A spontaneous, vigorous reaction may occur, which should be controlled with an ice-water bath.

    • Once the initial exotherm subsides, continue heating at 100-105 °C for 2 hours.

    • Cool the reaction mixture to 10 °C and carefully pour it onto a large volume of crushed ice.

    • (In a well-ventilated fume hood) Neutralize the acidic solution by adding sodium carbonate in small portions until the yellow crystalline product precipitates.

    • Collect the solid by suction filtration, wash thoroughly with cold water.

    • Extract the crude product and the aqueous filtrate with several portions of boiling chloroform.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Recrystallize from acetone to obtain pure 3-methyl-4-nitropyridine 1-oxide (Typical Yield: 70-75%).

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Materials:

    • Substituted 4-nitropyridine 1-oxide (e.g., this compound, 1.0 eq)

    • Nucleophile (e.g., Piperidine, Sodium Methoxide, 1.1 - 1.5 eq)

    • Anhydrous Solvent (e.g., THF, DMF, Acetonitrile)

    • Inert Atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the substituted 4-nitropyridine 1-oxide and the anhydrous solvent.

    • Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).

    • Add the nucleophile dropwise via syringe. If the nucleophile is a solid (like an alkoxide), it can be added as a solution in the same solvent.

    • Stir the reaction at the chosen temperature and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (for amine nucleophiles) or water (for alkoxides).

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted pyridine 1-oxide.

Caption: A typical experimental workflow for conducting an SNAr reaction.

Conclusion and Strategic Recommendations

The selection of an electrophilic pyridine derivative is not a one-size-fits-all decision. It is a strategic choice based on the specific demands of the synthetic target and the nature of the nucleophile.

  • This compound stands out as a versatile and finely-tuned reagent. Its enhanced reactivity over the parent 4-nitropyridine N-oxide, combined with lower steric hindrance than its alkyl counterparts, makes it an excellent choice for a broad range of transformations. The presence of the methoxy group also offers a latent functional handle for further molecular diversification.

  • For reactions requiring maximal electrophilic activation, a 3-halo-4-nitropyridine 1-oxide is the reagent of choice.

  • For simple displacements where cost and availability are primary drivers, the benchmark 4-nitropyridine N-oxide remains a workhorse of the field.

By understanding the fundamental principles of steric and electronic control outlined in this guide, researchers can make more informed, rational decisions, accelerating the discovery and development of novel chemical entities.

References

  • Organic Syntheses Procedure: 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses.
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
  • Makosza, M. (2017). Electrophilic and nucleophilic aromatic substitutions follow similar rules. ResearchGate. Available at: [Link]

  • Katiyar, D. Lecture Notes: Pyridine. Subject: Chemistry Semester IV Paper No.: CHB-401.
  • Various Authors (2019). Between pyridine and benzene which is more reactive toward electrophilic substitution? Quora. Available at: [Link]

  • Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 516–519. Available at: [Link]

  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. Available at: [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab Group Meeting. Available at: [Link]

  • Domingo, L. R., & Ríos-Gutiérrez, M. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 47(5), 2393-2402. Available at: [Link]

  • Domingo, L. R. (2023). Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory. ResearchGate. Available at: [Link]

  • Smith, A. M., & Whalley, L. K. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]

  • Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PubMed. Available at: [Link]

  • DAV University. Pyridines – Structure. DAV University. Available at: [Link]

  • Various Authors (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Quora. Available at: [Link]

  • Pipzine Chemicals. 3-Ethoxy-4-Nitropyridine 1-Oxide. Pipzine Chemicals. Available at: [Link]

  • Lead Sciences. This compound. Lead Sciences. Available at: [Link]

  • den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. Available at: [Link]

  • National Center for Biotechnology Information. 4-Nitropyridine N-oxide. PubChem Compound Summary for CID 14300. Available at: [Link]

  • Zhang, Y., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. Available at: [Link]

  • den Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. Available at: [Link]

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A Comparative Guide to HPLC Purity Analysis of 3-Methoxy-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of pharmaceutical intermediates, the accurate determination of purity is a cornerstone of quality control and regulatory compliance. 3-Methoxy-4-nitropyridine 1-oxide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its polarity, conferred by the N-oxide and nitro functional groups, presents unique challenges for chromatographic separation and analysis.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity analysis of this compound, alongside two viable alternatives: High-Performance Thin-Layer Chromatography (HPTLC) and Capillary Electrophoresis (CE). The methodologies presented are grounded in established scientific principles and aligned with regulatory expectations for analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

The Critical Role of Purity Analysis

The purity of an API intermediate like this compound directly impacts the quality, safety, and efficacy of the final drug product.[5] Impurities can arise from the manufacturing process, degradation, or storage and may possess undesirable toxicological properties. Therefore, robust and validated analytical methods are imperative for their detection and quantification.

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[6] For a polar, aromatic compound such as this compound, a considered approach to method development is crucial to achieve adequate retention and separation from potential impurities.

Method Rationale and Design

The inherent polarity of pyridine N-oxides can lead to poor retention on traditional C18 stationary phases with highly aqueous mobile phases.[7] To overcome this, two primary strategies can be employed: utilizing a column with a more polar stationary phase or modifying the mobile phase to enhance retention. For this guide, we propose a method using a modern polar-embedded C18 column, which provides a good balance of hydrophobic and polar interactions, enhancing the retention of polar analytes.

The choice of a buffered mobile phase is critical to ensure consistent ionization of the analyte and any acidic or basic impurities, leading to reproducible retention times and peak shapes. A phosphate buffer is a common choice in HPLC, however for compatibility with mass spectrometry (MS), a volatile buffer like formate or acetate is preferable.[8] The UV spectrum of the related compound, 4-nitropyridine N-oxide, shows a strong absorbance in the long-wavelength UV region (330-355 nm), informing the selection of an appropriate detection wavelength for this compound.[9][10]

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: Polar-embedded C18 (e.g., Waters XBridge BEH C18, Phenomenex Kinetex XB-C18), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.8 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting SamplePrep Dissolve 0.5 mg/mL This compound in Water/ACN (50:50) Injection Inject 10 µL onto Polar-Embedded C18 Column SamplePrep->Injection MobilePhasePrep Prepare Mobile Phases A & B (Buffered Aqueous & Acetonitrile) MobilePhasePrep->Injection Separation Gradient Elution (1.0 mL/min, 30°C) Injection->Separation Detection UV Detection at 340 nm Separation->Detection Integration Integrate Chromatogram Peaks Detection->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation Report Generate Purity Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Comparative Analytical Techniques

While HPLC is the predominant method, other techniques offer advantages in specific contexts, such as speed, cost-effectiveness, or orthogonal separation mechanisms.

Alternative 1: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that has evolved from traditional TLC, offering higher resolution, sensitivity, and the ability to process multiple samples in parallel.[6] It is particularly useful for rapid screening and can be a cost-effective alternative to HPLC.

Method Rationale: For a polar compound, a normal-phase HPTLC system is typically employed, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture. The separation is based on adsorption, providing an orthogonal mechanism to RP-HPLC's partitioning.

Experimental Protocol: HPTLC

  • Stationary Phase: HPTLC silica gel 60 F254 plates.

  • Sample Application: Apply 2 µL of the sample solution (1 mg/mL in methanol) as 8 mm bands.

  • Developing Solvent: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

  • Drying: Dry the plate in a stream of warm air.

  • Detection: Densitometric scanning at 340 nm.

Alternative 2: Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is a function of their charge-to-size ratio.[11][12] It offers very high efficiency, short analysis times, and minimal solvent consumption, making it a "green" analytical technique.[13]

Method Rationale: Capillary Zone Electrophoresis (CZE) is the simplest form of CE and is well-suited for the analysis of small molecules.[14] this compound is a neutral molecule under a wide pH range, but its separation from charged impurities can be readily achieved. The separation of neutral compounds from each other can be accomplished using Micellar Electrokinetic Chromatography (MEKC), a mode of CE.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., 60 cm total length (50 cm effective length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 340 nm.

Workflow for Comparative Analysis

Comparative_Workflow cluster_hplc HPLC Method cluster_hptlc HPTLC Method cluster_ce CE Method Start Purity Analysis of This compound HPLC_Prep Sample in Water/ACN Start->HPLC_Prep HPTLC_Prep Sample in Methanol Start->HPTLC_Prep CE_Prep Sample in BGE Start->CE_Prep HPLC_Sep RP-HPLC (Polar-Embedded C18) HPLC_Prep->HPLC_Sep HPLC_Det UV 340 nm HPLC_Sep->HPLC_Det HPTLC_Sep Normal Phase HPTLC (Silica Gel) HPTLC_Prep->HPTLC_Sep HPTLC_Det Densitometry 340 nm HPTLC_Sep->HPTLC_Det CE_Sep Capillary Zone Electrophoresis CE_Prep->CE_Sep CE_Det UV 340 nm CE_Sep->CE_Det

Caption: Comparative workflows for HPLC, HPTLC, and CE analysis.

Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high resolution, high throughput, or low operational cost.

ParameterRP-HPLC-UVHPTLCCapillary Electrophoresis (CZE)
Principle Partition ChromatographyAdsorption ChromatographyElectrophoretic Mobility
Resolution High to Very HighModerate to HighVery High
Analysis Time/Sample 15-35 minutes~20-40 minutes (for a full plate)5-15 minutes
Throughput SequentialHigh (Parallel)Sequential (can be high with autosamplers)
Solvent Consumption HighLowVery Low
Sensitivity (LOD) ~0.01%~0.1%~0.05%
Quantitative Accuracy ExcellentGood to ExcellentExcellent
Instrumentation Cost HighModerateHigh
Strengths Robust, reproducible, high resolution, industry standard.High throughput, low cost per sample, orthogonal separation.High efficiency, minimal sample/solvent use, fast analysis.
Limitations Higher solvent consumption, sequential analysis.Lower resolution than HPLC/CE, manual steps can introduce variability.Sensitive to matrix effects, lower concentration sensitivity than HPLC.

Method Validation: A Trustworthy System

Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines.[1][2][3][4][15] A validated method provides a high degree of assurance that it will consistently produce accurate and reliable results.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). This is demonstrated by the resolution between the main peak and any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The purity analysis of this compound is most robustly performed using a well-developed and validated RP-HPLC-UV method . The use of a polar-embedded stationary phase is recommended to ensure adequate retention and resolution. This method provides the high accuracy, precision, and sensitivity required for quality control in a regulated environment.

For applications where high throughput and cost-effectiveness are paramount, HPTLC offers a viable alternative with the added benefit of an orthogonal separation mechanism. Capillary Electrophoresis stands out for its exceptional resolving power, speed, and minimal environmental impact, making it an excellent choice for specialized applications and as a complementary technique for impurity profiling.

Ultimately, the selection of the most appropriate analytical technique should be based on a comprehensive evaluation of the specific analytical needs, available resources, and the stage of drug development.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved January 15, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. Retrieved January 15, 2026, from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Retrieved January 15, 2026, from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Retrieved January 15, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved January 15, 2026, from [Link]

  • Capillary Electrophoretic Study of Small, Highly Sulfated, Non-Sugar Molecules Interacting With Antithrombin. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development. Retrieved January 15, 2026, from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews. Retrieved January 15, 2026, from [Link]

  • ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. (2024). The ECA Analytical Quality Control Group. Retrieved January 15, 2026, from [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Preprints.org. Retrieved January 15, 2026, from [Link]

  • A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. (n.d.). IJCRT.org. Retrieved January 15, 2026, from [Link]

  • UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. (n.d.). The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Pyridine, 4-nitro-, 1-oxide. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

  • ChemInform Abstract: UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 4-Nitropyridine-1-oxide. (2018). SIELC Technologies. Retrieved January 15, 2026, from [Link]

  • Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. (2016). ResearchGate. Retrieved January 15, 2026, from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 15, 2026, from [Link]

  • Capillary electrophoresis. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. (2024). Technology Networks. Retrieved January 15, 2026, from [Link]

  • Capillary Electrophoresis. (n.d.). University of Toronto. Retrieved January 15, 2026, from [Link]

  • Separation of Pyridine, 1-oxide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 15, 2026, from [Link]

  • Capillary electrophoresis and small molecule drug discovery: a perfect match? (2012). PubMed. Retrieved January 15, 2026, from [Link]

  • Retention of Pyridine N-Oxides on HPLC. (2012). Chromatography Forum. Retrieved January 15, 2026, from [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 15, 2026, from [Link]

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A Senior Application Scientist's Guide to Confirming Product Identity in Reactions of 3-Methoxy-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, 3-Methoxy-4-nitropyridine 1-oxide is a versatile reagent, rich with potential for crafting complex molecular architectures. Its unique electronic landscape, sculpted by the interplay of the methoxy, nitro, and N-oxide functionalities, offers a playground for selective chemical transformations. However, this reactivity also demands a rigorous and unequivocal confirmation of the resulting product identities. This guide provides an in-depth, experience-driven approach to navigating the common reactions of this substrate and establishing the structure of your products with unassailable confidence. We will move beyond rote procedural descriptions to explore the underlying chemical principles that dictate the choice of analytical methodology, ensuring your research is built on a foundation of scientific integrity.

The Chemical Landscape of this compound: A Primer

The reactivity of this compound is dominated by two key features: the electron-deficient pyridine ring, which is highly activated towards nucleophilic aromatic substitution (SNAr), and the nitro group, which is susceptible to reduction. The N-oxide functionality further modulates this reactivity, influencing the regioselectivity of substitutions and offering an additional handle for chemical manipulation.[1][2]

Our exploration will focus on the two most prevalent reaction pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the nitro group and the N-oxide makes the 4-position exceptionally electrophilic and ripe for attack by a wide range of nucleophiles.[3][4] The methoxy group at the 3-position, while having a modest electron-donating resonance effect, is generally not displaced in typical SNAr reactions on this scaffold.

  • Reduction of the Nitro Group: The nitro functionality can be selectively reduced to various oxidation states, most commonly to an amino group, providing a critical entry point for further derivatization, such as amide bond formation or diazotization reactions.[5][6][7]

I. Navigating Nucleophilic Aromatic Substitution (SNAr)

The displacement of the nitro group at the C4 position by a nucleophile is a cornerstone of this reagent's utility. However, the potential for unexpected side reactions or rearrangements necessitates a multi-faceted analytical approach to product confirmation.

Anticipated Transformation & Potential Pitfalls

The expected outcome is the substitution of the nitro group with the incoming nucleophile. For instance, reaction with a primary amine (R-NH2) is expected to yield the corresponding 4-amino-3-methoxypyridine 1-oxide derivative.

However, one must remain vigilant for:

  • Incomplete reaction: The presence of starting material.

  • Deoxygenation of the N-oxide: Depending on the reaction conditions and the nature of the nucleophile, concomitant loss of the N-oxide oxygen can occur.

  • Unexpected rearrangements: While less common, the possibility of Smiles-type rearrangements should be considered with certain nucleophiles.[8]

A Self-Validating Protocol for SNAr and Product Characterization

This protocol is designed to not only execute the SNAr reaction but also to generate a product that is readily amenable to rigorous characterization.

Step 1: The Reaction

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add the desired nucleophile (1.1 - 1.5 eq.) and a non-nucleophilic base (e.g., K2CO3 or DIPEA) if the nucleophile is an amine salt.

  • Heat the reaction mixture at a temperature typically ranging from 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water. The product will often precipitate and can be collected by filtration. If not, extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Step 2: The Analytical Gauntlet - Confirming Product Identity

A single analytical technique is rarely sufficient. A combination of spectroscopic methods provides a robust and self-validating confirmation of the product's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of structural elucidation in organic chemistry.[9][10][11][12][13]

    • ¹H NMR: The most telling evidence for a successful SNAr reaction will be the disappearance of the characteristic downfield shifts of the protons on the starting material's pyridine ring and the appearance of new signals corresponding to the protons of the incorporated nucleophile. The chemical shifts and coupling constants of the pyridine ring protons will also be altered by the new substituent at the 4-position.

    • ¹³C NMR: The carbon spectrum will show the disappearance of the carbon atom attached to the nitro group and the appearance of a new signal for the carbon atom now bonded to the nucleophile. The chemical shifts of the other ring carbons will also be indicative of the new substitution pattern.[14]

    • 2D NMR (COSY, HSQC, HMBC): For more complex products, 2D NMR techniques are invaluable for unambiguously assigning proton and carbon signals and confirming connectivity.

  • Mass Spectrometry (MS): Provides crucial information about the molecular weight of the product.[15][16][17][18][19]

    • Low-Resolution MS (LRMS): Will confirm the expected molecular ion peak.

    • High-Resolution MS (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition, which is a powerful confirmation of the product's identity.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups. In an SNAr reaction, the strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) in the starting material should be absent in the product spectrum. New bands corresponding to the functional groups of the added nucleophile (e.g., N-H stretches for an amine) should be present.

  • X-ray Crystallography: The gold standard for structural confirmation. If a single crystal of the product can be obtained, X-ray diffraction analysis will provide an unambiguous three-dimensional structure of the molecule.[20][21][22][23]

Comparative Data for SNAr Reactions

While specific data for this compound is not extensively published, we can draw reliable comparisons from the well-studied reactivity of 4-nitropyridine 1-oxide.[3][4]

NucleophileExpected ProductKey ¹H NMR Shift Changes (Anticipated)Key IR Bands (cm⁻¹)
Starting Material This compoundAromatic protons in a characteristic downfield region.~1520 (NO₂ asym), ~1340 (NO₂ sym)
Aniline 3-Methoxy-4-(phenylamino)pyridine 1-oxideDisappearance of starting material aromatic signals. Appearance of new aromatic signals from the aniline moiety. A broad N-H singlet.Absence of NO₂ bands. Appearance of N-H stretch (~3400-3300).
Sodium Methoxide 3,4-Dimethoxypyridine 1-oxideDisappearance of starting material aromatic signals. Appearance of a new methoxy singlet.Absence of NO₂ bands.
Sodium Azide 4-Azido-3-methoxypyridine 1-oxideDisappearance of starting material aromatic signals.Absence of NO₂ bands. Strong azido stretch (~2100).
Visualizing the SNAr Workflow

SNAr_Workflow cluster_reaction SNAг Reaction cluster_purification Purification cluster_analysis Analytical Confirmation A 3-Methoxy-4-nitropyridine 1-oxide C Reaction (Heat, Solvent) A->C B Nucleophile (e.g., R-NH2) B->C D Crude Product C->D E Column Chromatography or Recrystallization D->E F Pure Product E->F G NMR (1H, 13C, 2D) F->G H Mass Spectrometry (LRMS, HRMS) F->H I IR Spectroscopy F->I J X-ray Crystallography (if applicable) F->J K Confirmed Product Structure G->K H->K I->K J->K Nitro_Reduction_Workflow cluster_reaction Nitro Reduction cluster_purification Purification cluster_analysis Analytical Confirmation A 3-Methoxy-4-nitropyridine 1-oxide C Reaction A->C B Reducing Agent (e.g., Fe/AcOH) B->C D Crude Product C->D E Filtration & Extraction D->E F Pure Product E->F G NMR (1H, 13C) F->G H Mass Spectrometry (LRMS, HRMS) F->H I IR Spectroscopy F->I J Confirmed Product Structure G->J H->J I->J

Caption: Workflow for nitro group reduction and product validation.

Conclusion

The successful use of this compound in synthetic campaigns hinges on the ability to confidently and accurately determine the identity of the resulting products. By adopting a multi-pronged analytical strategy, as outlined in this guide, researchers can build a self-validating system that ensures the structural integrity of their compounds. This rigorous approach not only fosters good scientific practice but also accelerates the pace of discovery by preventing the propagation of erroneous structural assignments into subsequent synthetic steps.

References

  • Recent trends in the chemistry of pyridine N-oxides. Arkat USA, [Link] [24]16. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Florida International University, [Link] [8]17. Fig. S1 The structures of pyridine N-oxide derivatives. ResearchGate, [Link] [23]18. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC - NIH, [Link] [14]19. Pyridine-N-oxide. Wikipedia, [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, [Link]

  • This compound. Lead Sciences, [Link]

  • Synthesis of 4-nitropyridine. PrepChem.com, [Link]

  • Pyridine N-Oxides. Baran Lab, [Link]

  • A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry, [Link]

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Retrosynthesis Analysis

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3-Methoxy-4-nitropyridine 1-oxide
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3-Methoxy-4-nitropyridine 1-oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.